2,3-dihydro-2-methyl-4(1h)-quinolinone
Overview
Description
2,3-dihydro-2-methyl-4(1h)-quinolinone is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the second position and a dihydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-2-methyl-4(1h)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-2-methyl-4(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2,3-dihydro-2-methyl-4(1h)-quinolinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-2-methyl-4(1h)-quinolinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The compound can modulate biological pathways, leading to therapeutic outcomes. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but lacking the dihydroquinolinone moiety.
2-methylquinoline: Similar structure with a methyl group at the second position but without the dihydroquinolinone moiety.
2,3-dihydroquinolin-4(1H)-one: Lacks the methyl group at the second position.
Uniqueness
2,3-dihydro-2-methyl-4(1h)-quinolinone is unique due to the presence of both a methyl group and a dihydroquinolinone moiety, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXYZFZRRYVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499809 | |
Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-37-4 | |
Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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